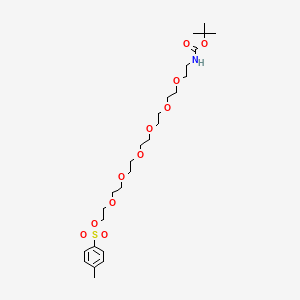
Boc-NH-PEG7-Tos
Übersicht
Beschreibung
Boc-NH-PEG7-Tos: is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target specific proteins for degradation. The compound has the molecular formula C₂₆H₄₅NO₁₁S and a molecular weight of 579.70 g/mol .
Wirkmechanismus
Target of Action
Boc-NH-PEG7-Tos is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation in cells .
Mode of Action
This compound, as a PROTAC linker, contains two different ligands connected by a linker . One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . This dual binding allows the compound to bring the E3 ubiquitin ligase into close proximity with the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By inducing the degradation of specific target proteins, this compound can influence various cellular processes that are regulated by these proteins.
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This can lead to changes in cellular processes regulated by these proteins, potentially providing a mechanism for the treatment of diseases associated with the overexpression or abnormal activity of these proteins.
Biochemische Analyse
Biochemical Properties
Boc-NH-PEG7-Tos plays a crucial role in biochemical reactions as a linker in the synthesis of PROTACs . It interacts with two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is based on the specific ligands used in the PROTAC synthesis.
Cellular Effects
The effects of this compound on cells are primarily through its role in the synthesis of PROTACs . PROTACs can influence cell function by selectively degrading target proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is through its role as a linker in PROTACs . PROTACs exert their effects at the molecular level by binding to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. As a component of PROTACs, its effects would be related to the stability and degradation of the PROTACs it helps synthesize .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-documented. As a component of PROTACs, it may interact with enzymes or cofactors involved in the ubiquitin-proteasome system .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. As a component of PROTACs, its distribution would likely be influenced by the specific ligands used in the PROTAC synthesis .
Subcellular Localization
The subcellular localization of this compound is not well-documented. As a component of PROTACs, its localization would likely be influenced by the specific ligands used in the PROTAC synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Boc-NH-PEG7-Tos is synthesized through a series of chemical reactions involving polyethylene glycol and other reagents. The synthesis typically involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group, followed by the attachment of the PEG chain and the tosyl (tosylate) group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high yield and purity. The production is carried out under controlled conditions to maintain consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-NH-PEG7-Tos undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the amine group.
Coupling Reactions: The compound can be used in coupling reactions to form PROTACs by linking it to other molecules
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Acidic reagents like trifluoroacetic acid (TFA) are used.
Coupling Reactions: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are commonly used
Major Products Formed:
Substitution Reactions: Products include various substituted PEG derivatives.
Deprotection Reactions: The primary amine derivative is formed.
Coupling Reactions: PROTAC molecules are formed by linking this compound to target ligands
Wissenschaftliche Forschungsanwendungen
Boc-NH-PEG7-Tos has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer.
Industry: Utilized in the development of advanced materials and drug delivery systems
Vergleich Mit ähnlichen Verbindungen
6-Maleimidocapronic Acid: An alkyl chain-based PROTAC linker.
11-Aminoundecanoic Acid: Another alkyl chain-based PROTAC linker.
Diethylene Glycol Bis (p-toluenesulfonate): A PEG-based PROTAC linker similar to Boc-NH-PEG7-Tos
Uniqueness: this compound is unique due to its specific combination of a Boc-protected amine, a PEG chain, and a tosyl group. This structure provides versatility in PROTAC synthesis, allowing for the creation of molecules with improved solubility and stability .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO11S/c1-23-5-7-24(8-6-23)39(29,30)37-22-21-36-20-19-35-18-17-34-16-15-33-14-13-32-12-11-31-10-9-27-25(28)38-26(2,3)4/h5-8H,9-22H2,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUMUQCIIJFQPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301110437 | |
| Record name | 5,8,11,14,17,20-Hexaoxa-2-azadocosanoic acid, 22-[[(4-methylphenyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301110437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1292268-14-4 | |
| Record name | 5,8,11,14,17,20-Hexaoxa-2-azadocosanoic acid, 22-[[(4-methylphenyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1292268-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14,17,20-Hexaoxa-2-azadocosanoic acid, 22-[[(4-methylphenyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301110437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


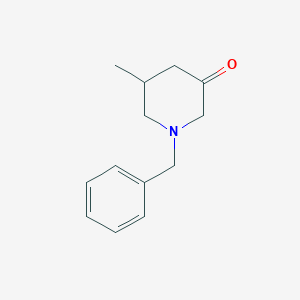
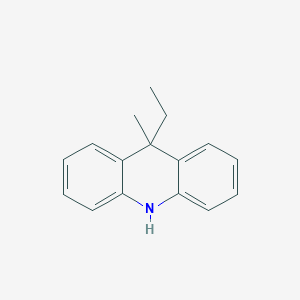
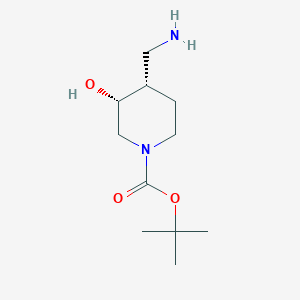
![Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B3096877.png)
![Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3096883.png)
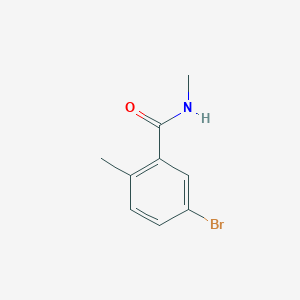
![Methyl 1-[(2-aminophenyl)sulfonyl]piperidine-2-carboxylate](/img/structure/B3096894.png)
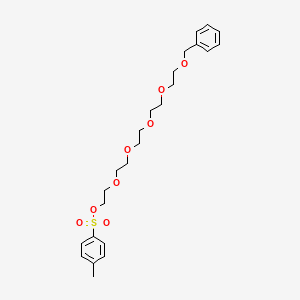
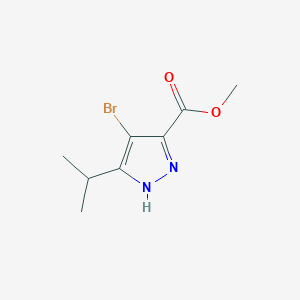
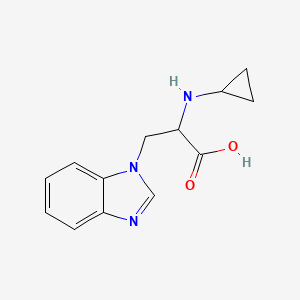

![1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B3096921.png)
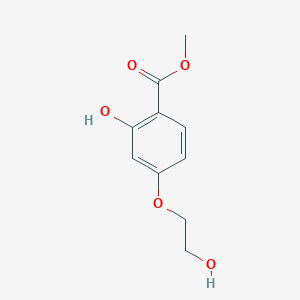
![(1R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B3096930.png)
